

A Comparative Crystallographic Analysis of Substituted Nitrobenzene Analogs

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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-nitrobenzene

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A detailed examination of the crystal structures of 2,6-dichloro-4-nitroaniline, 2-bromo-4-nitroaniline, and picryl chloride reveals the significant influence of substituent identity and position on molecular conformation and crystal packing. This guide provides a comparative overview of their crystallographic data, detailed experimental protocols for their structural determination, and a workflow for X-ray crystallographic analysis, aimed at researchers, scientists, and drug development professionals.

While a crystallographic analysis of **2-Bromo-1-chloro-3-nitrobenzene** is not publicly available, a comparative study of its analogs offers valuable insights into the structural effects of halogen and nitro group substitution on the benzene ring. This report focuses on three such analogs: 2,6-dichloro-4-nitroaniline, 2-bromo-4-nitroaniline, and picryl chloride (2-chloro-1,3,5-trinitrobenzene).

Comparative Crystallographic Data

The crystallographic data for the three analogs are summarized in the table below, highlighting the variations in their unit cell parameters and crystal systems. These differences arise from the distinct steric and electronic effects of the substituents, which dictate the molecular packing in the solid state.



| Property | 2,6-dichloro-4- nitroaniline | 2-bromo-4- nitroaniline | Picryl Chloride (2- chloro-1,3,5- trinitrobenzene) |
|-------------------|---------------------------------|---|---|
| Molecular Formula | C6H4Cl2N2O2 | C ₆ H ₅ BrN ₂ O ₂ | C ₆ H ₂ CIN ₃ O ₆ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P21/C | Pna2ı | P21/a |
| a (Å) | 3.723 | 11.098(3) | 11.020 |
| b (Å) | 17.833 | 16.763(4) | 6.795 |
| c (Å) | 11.834 | 3.9540(9) | 14.964 |
| β (°) ** | 94.12 | 90 | 124.15 |
| Volume (ų) ** | 784.4 | 735.6(3) | 910.6 |
| Z | 4 | 4 | 4 |

Molecular Geometry and Intermolecular Interactions

In 2,6-dichloro-4-nitroaniline, the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees.[1] The crystal structure of 2-bromo-4-nitroaniline reveals that the dihedral angle between the nitro group and the aromatic ring is 4.57(4)°.[2] An intramolecular N—H···Br hydrogen bond is also observed in this structure.[2][3] For picryl chloride, steric hindrance from the adjacent chlorine atom forces the two neighboring nitro groups to rotate out of the plane of the benzene ring by about 33 and 81 degrees, respectively. [4]

Experimental Protocols

The determination of these crystal structures involves a standardized workflow, from crystal growth to data analysis. The specific methodologies employed for each analog are detailed below.

Crystal Growth



High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. For instance, single crystals of 4-chloro-2-nitroaniline, a related compound, have been successfully grown using the slow evaporation solution growth technique with ethanol as the solvent.

X-ray Data Collection and Processing

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a specific radiation source, typically Mo K α or Cu K α .

- 2,6-dichloro-4-nitroaniline: Data were collected using a Cu-Kα diffractometer.[1]
- 2-bromo-4-nitroaniline: A Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation was used.[2] Data collection was performed with the APEX2 software, cell refinement and data reduction with SAINT, and absorption correction with SADABS.[2][5]
- Picryl Chloride: Data were collected using both film and diffractometer methods.[6]

Structure Solution and Refinement

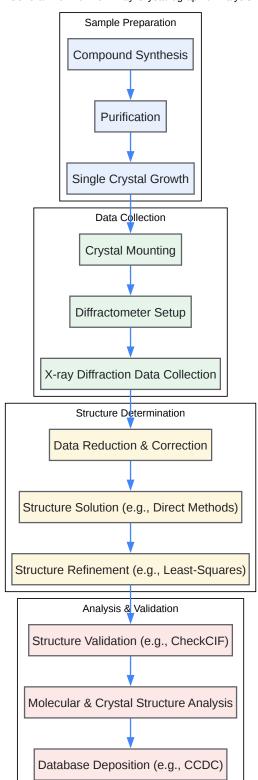
The collected diffraction data are then used to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.

- 2,6-dichloro-4-nitroaniline: The structure was solved by Patterson, electron-density, and full-matrix least-squares methods.
- 2-bromo-4-nitroaniline: The structure was solved using SHELXS97 and refined with SHELXL97.[2][5] Molecular graphics were generated using ORTEP-3 for Windows, PLATON, and WinGX.[2][5]
- Picryl Chloride: The structure was refined by full-matrix least-squares methods using anisotropic temperature factors for non-hydrogen atoms.[6] The ORXLS and X-ray 67 programs were utilized in the computational analysis.[6]

Workflow for X-ray Crystallographic Analysis

The general workflow for determining the crystal structure of a small molecule is depicted in the following diagram.





General Workflow for X-ray Crystallographic Analysis

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Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.



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